3,5-Diphenylisoxazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

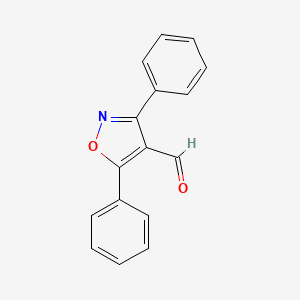

3,5-Diphenylisoxazole-4-carbaldehyde is a chemical compound with the following structural formula:

C15H10NO2

It belongs to the class of isoxazole derivatives and contains both an aldehyde functional group and a phenyl ring. The compound’s aromatic nature and functional groups make it interesting for various applications.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of 3,5-Diphenylisoxazole-4-carbaldehyde. One common method involves the condensation of 3,5-diphenylisoxazole with an appropriate aldehyde (such as benzaldehyde) under acidic conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired aldehyde product.

Industrial Production:

While not widely produced on an industrial scale, researchers and laboratories synthesize this compound for specific applications. The synthetic methods mentioned above are adaptable for larger-scale production if needed.

Chemical Reactions Analysis

3,5-Diphenylisoxazole-4-carbaldehyde can undergo various chemical reactions:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The phenyl rings can undergo substitution reactions with appropriate reagents (e.g., halogens or amines).

Common reagents include strong acids (for condensation), reducing agents (such as sodium borohydride), and oxidizing agents (like potassium permanganate).

Scientific Research Applications

This compound finds applications in several fields:

Organic Synthesis: It serves as a building block for more complex molecules.

Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.

Materials Science: Its aromatic structure makes it useful for functional materials.

Photophysics: It exhibits interesting photophysical properties.

Mechanism of Action

The exact mechanism of action for 3,5-Diphenylisoxazole-4-carbaldehyde depends on its specific application. In drug design, it may interact with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 3,5-Diphenylisoxazole-4-carbaldehyde is unique due to its combination of an isoxazole ring and an aldehyde group, similar compounds include other isoxazoles, aldehydes, and aromatic derivatives.

Biological Activity

3,5-Diphenylisoxazole-4-carbaldehyde is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C15H13NO, and it features two phenyl groups attached to the isoxazole ring, along with an aldehyde functional group at the 4-position. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing phenylhydrazine and α,β-unsaturated carbonyl compounds.

- Cyclization Methods : Involving the reaction of appropriate precursors under acidic or basic conditions.

These synthetic routes are designed to optimize yield and purity while minimizing environmental impact.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values reported at approximately 15 µM for MCF-7 cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanisms include:

- Inhibition of Bacterial Enzymes : Disrupting essential metabolic pathways within bacterial cells.

- Membrane Disruption : Compromising the integrity of bacterial cell membranes.

In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against these pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with structurally similar compounds highlights key differences:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Methylisoxazole | Contains a methyl group at position 5 | Exhibits strong anti-inflammatory properties |

| 3,4-Diphenylisoxazole | Two phenyl groups at positions 3 and 4 | Known for its application in neuroprotection |

| Isoxazole-4-carbaldehyde | Contains a carbonyl group similar to 3,5-diphenyl | Used primarily as a starting material in synthesis |

The presence of the aldehyde group in this compound is critical for its biological activity, enhancing its reactivity towards biological targets.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

-

Anticancer Efficacy Study :

- Objective : To evaluate the compound's effects on MCF-7 breast cancer cells.

- Findings : Significant reduction in cell viability and induction of apoptosis were observed after 48 hours of treatment.

-

Antimicrobial Activity Evaluation :

- Objective : To assess the compound's effectiveness against various bacterial strains.

- Findings : The compound exhibited potent antibacterial activity with MIC values comparable to standard antibiotics.

Properties

CAS No. |

89479-71-0 |

|---|---|

Molecular Formula |

C16H11NO2 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

3,5-diphenyl-1,2-oxazole-4-carbaldehyde |

InChI |

InChI=1S/C16H11NO2/c18-11-14-15(12-7-3-1-4-8-12)17-19-16(14)13-9-5-2-6-10-13/h1-11H |

InChI Key |

OZMLNKAXYSWXSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.